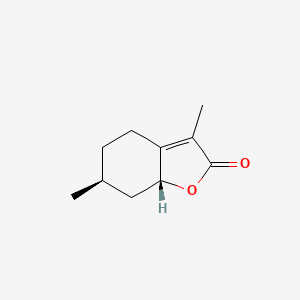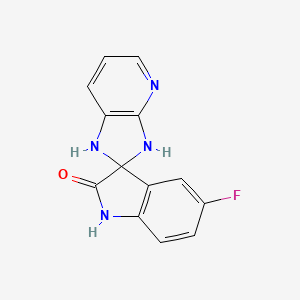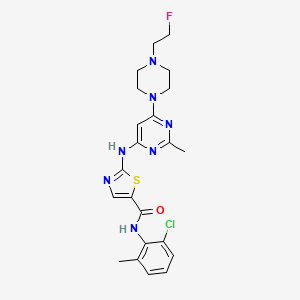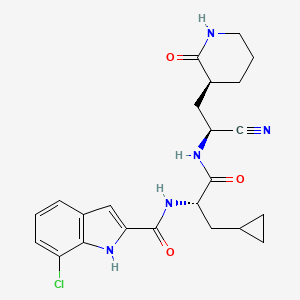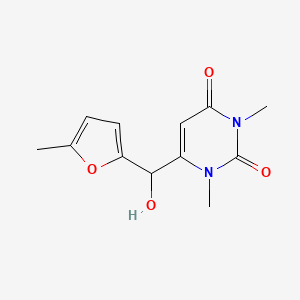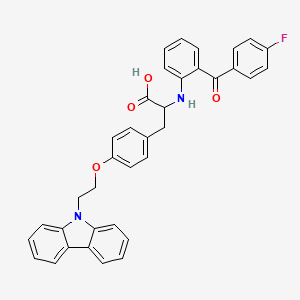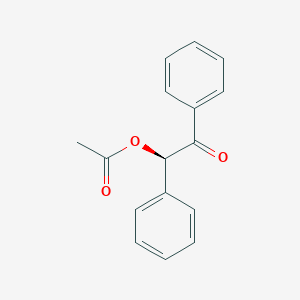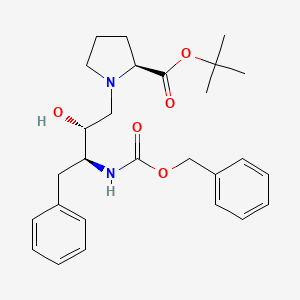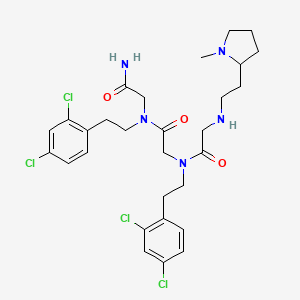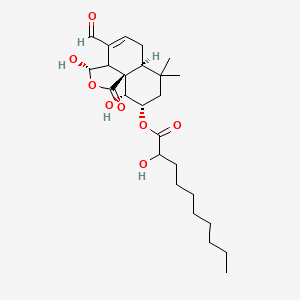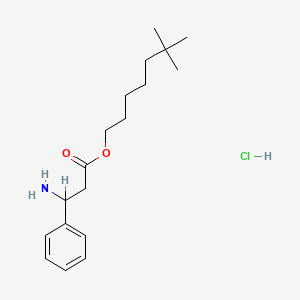
beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.94 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-6,6-dimethylheptanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the ester functional group, converting it into the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it can be used to study the effects of beta-alanine derivatives on cellular processes .
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- involves its interaction with specific molecular targets in the body. It is believed to act on neuronal receptors, potentially replacing gamma-aminobutyric acid (GABA) and affecting neurotransmission . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.
Phenylalanine Methyl Ester Hydrochloride: Another ester derivative of an amino acid, used in peptide synthesis.
Uniqueness: Beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical and biological properties compared to other beta-alanine derivatives .
Eigenschaften
CAS-Nummer |
87253-01-8 |
|---|---|
Molekularformel |
C18H30ClNO2 |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
6,6-dimethylheptyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)12-8-5-9-13-21-17(20)14-16(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,5,8-9,12-14,19H2,1-3H3;1H |
InChI-Schlüssel |
DEHMALSROSKABY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


